![molecular formula C20H18N2O5 B302846 N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B302846.png)
N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide
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Overview
Description
N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide, also known as DFB or NSC 686288, is a synthetic compound that has been studied for its potential anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is not fully understood. However, it is believed that N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their overexpression has been linked to cancer development.
Biochemical and Physiological Effects:
N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that the exact mechanism of action of N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide. One direction is to further investigate its mechanism of action and how it interacts with HDACs. Another direction is to study the potential of N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide as a combination therapy with other anti-cancer drugs. Additionally, research could be done to determine the optimal dosage and administration of N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide for maximum anti-cancer effects.
Synthesis Methods
N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-aminophenylfurans in the presence of a base to form N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide.
Scientific Research Applications
N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has been studied for its potential anti-cancer properties. In vitro studies have shown that N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated that N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide can inhibit tumor growth in mice.
properties
Product Name |
N-{2-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide |
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Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-[(2,4-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-13-9-10-14(18(12-13)26-2)19(23)21-15-6-3-4-7-16(15)22-20(24)17-8-5-11-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
VTLDMLKJJQWSCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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